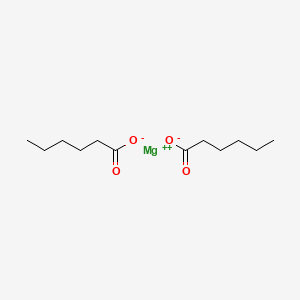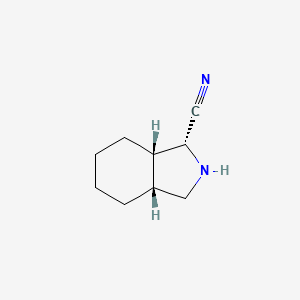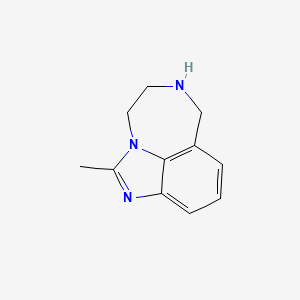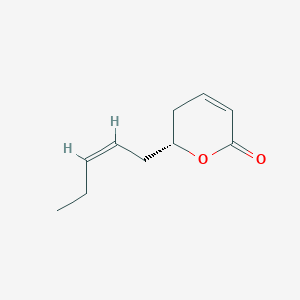
3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol is a phenolic compound with a complex structure that includes a pyrrolidine ring, a hydroxyphenethyl group, and a propyl chain. Phenolic compounds are known for their diverse biological activities and are widely studied in various fields of science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of p-hydroxyphenethyl alcohol with epichlorohydrin to form an intermediate, which is then reacted with isopropylamine to introduce the pyrrolidine ring . The final product is obtained through further functionalization and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxybenzoic Acids: Compounds like gallic acid and protocatechuic acid share similar phenolic structures.
Hydroxycinnamic Acids: Compounds such as ferulic acid and caffeic acid also have phenolic hydroxyl groups and exhibit similar biological activities.
Uniqueness
3-(1-(p-Hydroxyphenethyl)-3-propyl-3-pyrrolidinyl)phenol is unique due to its specific structural features, including the pyrrolidine ring and the propyl chain, which may confer distinct biological activities and chemical reactivity compared to other phenolic compounds.
Propiedades
Número CAS |
27544-75-8 |
|---|---|
Fórmula molecular |
C21H27NO2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
3-[1-[2-(4-hydroxyphenyl)ethyl]-3-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C21H27NO2/c1-2-11-21(18-4-3-5-20(24)15-18)12-14-22(16-21)13-10-17-6-8-19(23)9-7-17/h3-9,15,23-24H,2,10-14,16H2,1H3 |
Clave InChI |
LRMYMYHAGWQOEO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCN(C1)CCC2=CC=C(C=C2)O)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


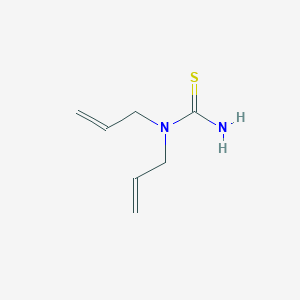
![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)
![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)
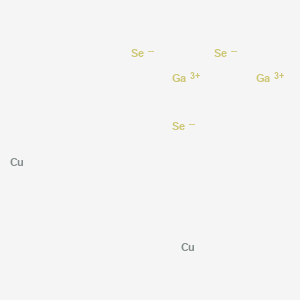

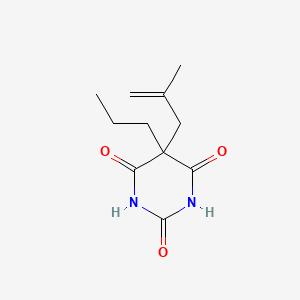
![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
